molecular formula C13H23N5O2S2 B2549722 N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 898436-89-0

N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No. B2549722
M. Wt: 345.48
InChI Key: DUKWYVJXNYPOJU-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural elucidation of thiadiazole derivatives, including techniques and methodologies for creating these compounds, are foundational in understanding their potential applications. For instance, the study by Pedregosa et al. (1996) details the synthesis of a 1,3,4-thiadiazole derivative, highlighting the interactions between the sulfonyl group and the thiadiazole ring, which may be relevant for similar compounds like the one (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).

Pharmacological Evaluation

Antimicrobial and Antitumor Activities

Enzyme Inhibition

  • Research into the inhibition of specific enzymes by thiadiazole derivatives has revealed their potential in developing new therapeutic agents. The study by Ilies et al. (2003) on the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including those related to thiadiazole, underscores the significance of these compounds in targeted cancer therapies (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2S2/c1-12(2,3)15-8(19)7-21-11-18-17-10(22-11)14-9(20)16-13(4,5)6/h7H2,1-6H3,(H,15,19)(H2,14,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKWYVJXNYPOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

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